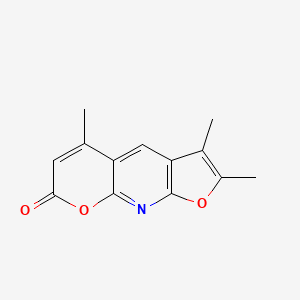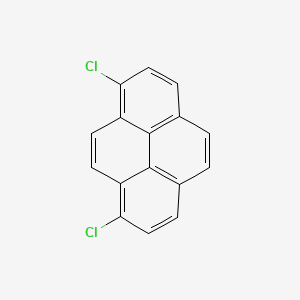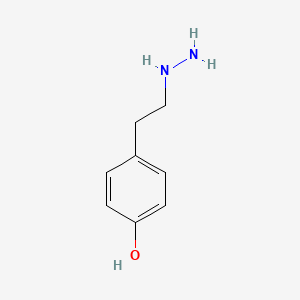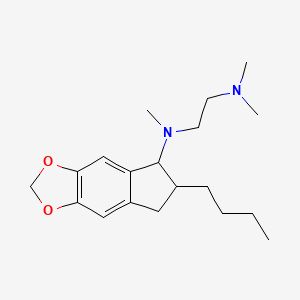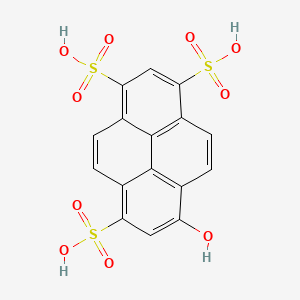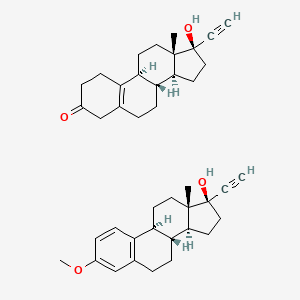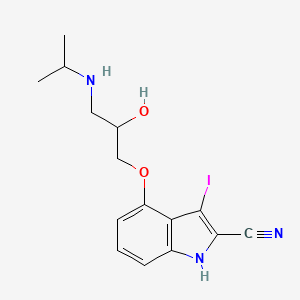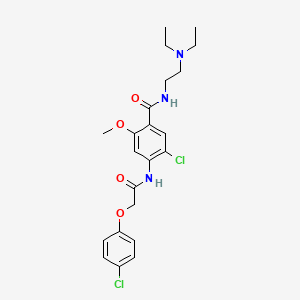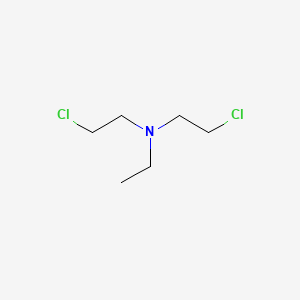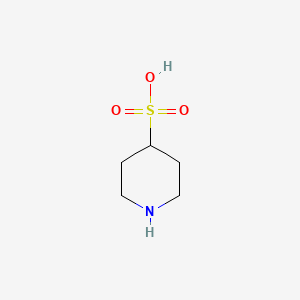
Piperidine-4-sulfonic acid
Übersicht
Beschreibung
4-Piperidinsulfonsäure ist eine chemische Verbindung mit der Summenformel C5H11NO3S. Sie ist ein Derivat von Piperidin, einer sechsgliedrigen heterocyclischen Verbindung, die ein Stickstoffatom enthält. 4-Piperidinsulfonsäure ist bekannt für ihre Rolle als Agonist des γ-Aminobuttersäure (GABA)-Rezeptors, was sie zu einer wichtigen Verbindung in der Neurowissenschaftlichen Forschung macht .
Wissenschaftliche Forschungsanwendungen
4-Piperidinsulfonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Die Rolle der Verbindung als GABA-Rezeptoragonist macht sie wertvoll für die Untersuchung der Neurotransmission und neurologischer Störungen.
Medizin: 4-Piperidinsulfonsäure wird auf ihre potenziellen therapeutischen Wirkungen bei der Behandlung von Erkrankungen untersucht, die mit GABAerger Dysfunktion zusammenhängen.
Industrie: Sie wird bei der Herstellung von Pharmazeutika und anderen Feinchemikalien verwendet.
Wirkmechanismus
4-Piperidinsulfonsäure übt ihre Wirkungen aus, indem sie als GABA-Rezeptoragonist wirkt. Sie bindet an GABA-Rezeptoren und induziert konformationelle Veränderungen, die Ionenkanäle öffnen und den Fluss von Chloridionen ermöglichen. Dies hyperpolarisiert die neuronale Membran, reduziert die neuronale Erregbarkeit und erzeugt inhibitorische Wirkungen .
Wirkmechanismus
Piperidine-4-sulphonic acid exerts its effects by acting as a GABA receptor agonist. It binds to GABA receptors, inducing conformational changes that open ion channels and allow the flow of chloride ions. This hyperpolarizes the neuronal membrane, reducing neuronal excitability and producing inhibitory effects .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Piperidine-4-sulfonic acid plays a significant role in biochemical reactions, particularly as an agonist for GABA type A receptors. These receptors are crucial for mediating inhibitory neurotransmission in the central nervous system. This compound interacts with various subunits of the GABA type A receptor, including the alpha1, alpha2, alpha3, alpha4, alpha5, and alpha6 subunits . The nature of these interactions involves binding to the GABA site on the receptor, leading to the activation of the receptor and subsequent inhibitory effects on neuronal activity .
Cellular Effects
This compound influences various cellular processes by modulating GABA type A receptor activity. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. In HEK293 cells expressing mutant GABA receptor subunits, this compound has been shown to induce responses that highlight its role as a partial agonist . The compound’s effects on cell function include alterations in ion channel activity, which can impact neuronal excitability and synaptic transmission .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the GABA site on GABA type A receptors. This binding induces conformational changes in the receptor, leading to the opening of the ion channel and allowing chloride ions to flow into the neuron . The influx of chloride ions hyperpolarizes the neuron, reducing its excitability and producing an inhibitory effect. Additionally, this compound can modulate receptor gating and increase the efficacy of partial agonists .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance inhibitory neurotransmission without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including disruptions in normal neuronal function and potential neurotoxicity . Threshold effects and dose-response relationships are critical considerations in determining the appropriate dosage for experimental studies.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound undergoes metabolic transformations that can affect its activity and bioavailability . Enzymes such as cytochrome P450 monooxygenases play a role in the metabolism of this compound, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation can impact its activity and function. Studies have shown that this compound can be effectively transported across cell membranes, allowing it to reach its target sites within the central nervous system .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with GABA type A receptors . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its efficacy and potential interactions with other biomolecules .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
4-Piperidinsulfonsäure kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Sulfonierung von Piperidin. Diese Reaktion erfordert typischerweise die Verwendung von Schwefeltrioxid oder Chlorsulfonsäure als Sulfonierungsmittel. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Bildung der Sulfonsäuregruppe an der 4-Position des Piperidinrings zu gewährleisten .
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion von 4-Piperidinsulfonsäure kontinuierliche Verfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Skalierbarkeit der Synthese weiter verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen
4-Piperidinsulfonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfonsäurederivate zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonsäuregruppe in andere funktionelle Gruppen umwandeln.
Substitution: Die Sulfonsäuregruppe kann unter geeigneten Bedingungen durch andere Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Substitutionsreaktionen können Reagenzien wie Alkylhalogenide oder Acylchloride beinhalten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Sulfonsäurederivate ergeben, während die Reduktion Amine oder andere funktionelle Gruppen erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Piperidin: Die Stammverbindung von 4-Piperidinsulfonsäure, der die Sulfonsäuregruppe fehlt.
4-Piperidincarbonsäure: Ähnliche Struktur, jedoch mit einer Carbonsäuregruppe anstelle einer Sulfonsäuregruppe.
4-Piperidinphosphonsäure: Enthält eine Phosphonsäuregruppe an der 4-Position.
Einzigartigkeit
4-Piperidinsulfonsäure ist aufgrund ihrer spezifischen Wechselwirkung mit GABA-Rezeptoren einzigartig, was sie von anderen Piperidinderivaten unterscheidet. Ihre Sulfonsäuregruppe verleiht ihr auch besondere chemische Eigenschaften, was sie in verschiedenen Forschungsanwendungen wertvoll macht .
Eigenschaften
IUPAC Name |
piperidine-4-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c7-10(8,9)5-1-3-6-4-2-5/h5-6H,1-4H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBJGGRINDTHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222752 | |
| Record name | Piperidine-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72450-62-5 | |
| Record name | Piperidine-4-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072450625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | piperidine-4-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERIDINE-4-SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M8K8ZJJ5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the downstream effects of piperidine-4-sulfonic acid binding to GABAA receptors?
A2: As a partial agonist, this compound elicits a weaker response compared to the full agonist GABA. Binding leads to conformational changes in the GABAA receptor, resulting in the opening of an intrinsic chloride channel. This chloride influx hyperpolarizes the neuron, decreasing its excitability and resulting in an overall inhibitory effect. [, , , , ]
Q2: Does the efficacy of this compound differ depending on the GABAA receptor subtype?
A4: Yes, research has shown that this compound demonstrates varying levels of efficacy depending on the specific GABAA receptor subunit composition. For example, its efficacy is significantly reduced at GABAA receptors harboring the α1(L277A) mutation compared to wild-type receptors. [] This highlights the importance of subunit composition in determining the pharmacological profile of GABAA receptor ligands. [, , , , ]
Q3: How does this compound affect the activity of other GABAA receptor modulators?
A5: Studies show that this compound can influence the activity of other GABAA receptor modulators. For instance, the potentiating effects of the anesthetic isoflurane on GABAA receptors are different when activated by this compound compared to activation by the full agonist GABA. [] This underscores the complex interplay between different ligands acting on the GABAA receptor. [, ]
Q4: What is the significance of studying this compound in the context of GABAA receptor pharmacology?
A6: this compound serves as a valuable tool for dissecting the complexities of GABAA receptor pharmacology. Its partial agonist profile allows researchers to investigate the subtle differences in ligand efficacy and the role of specific receptor subunits in mediating these effects. This knowledge is crucial for developing novel therapeutics targeting GABAA receptors with greater selectivity and improved safety profiles. [, , , , , , , , ]
Q5: Are there any known antagonists that can block the effects of this compound on GABAA receptors?
A7: Yes, competitive antagonists such as bicuculline and SR-95531 can block the effects of this compound by competing for the same binding site on the GABAA receptor. [, ] These antagonists are valuable tools for confirming the involvement of GABAA receptors in specific physiological processes.
Q6: What structural features of this compound are important for its interaction with GABAA receptors?
A8: While a detailed structure-activity relationship study specifically for this compound is not provided in the provided papers, research suggests that the presence of a negatively charged sulfonic acid group, mimicking the carboxylate group of GABA, is crucial for binding to the receptor. [, ] The spatial arrangement of this group and the piperidine ring likely contribute to its partial agonist profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


